

# VTP-27999 TFA: A Technical Overview of a Potent Renin Inhibitor

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## Compound of Interest

Compound Name: VTP-27999 TFA

Cat. No.: B10752354

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VTP-27999 trifluoroacetate (TFA), a potent and selective direct renin inhibitor. VTP-27999 has been investigated for its potential in treating hypertension and related cardiovascular and renal diseases. This document details its chemical structure, mechanism of action, pharmacological data, and the key signaling pathway it modulates.

## Chemical Structure and Properties

VTP-27999 is an alkyl amine derivative. The trifluoroacetate salt form enhances its solubility and stability for research and formulation purposes.

IUPAC Name: Methyl N-[2-[(R)-(3-Chlorophenyl)[(3R)-1-[[[(2S)-2-(methylamino)-3-[(3R)-tetrahydro-2H-pyran-3-yl]propyl]amino]carbonyl]-3-piperidiny]methoxy]ethyl]carbamate trifluoroacetate<sup>[1]</sup>

SMILES: O=C(OC)NCCO--INVALID-LINK--[C@H]2CN(C(NC--INVALID-LINK--C[C@@H]3COCCCC3)=O)CCC2.O=C(O)C(F)(F)F<sup>[1]</sup>

Chemical Formula: C<sub>28</sub>H<sub>42</sub>ClF<sub>3</sub>N<sub>4</sub>O<sub>7</sub><sup>[1][2]</sup>

Molecular Weight: 639.11 g/mol <sup>[1]</sup>

Below is a 2D representation of the chemical structure of VTP-27999.

The image you are requesting does not exist or is no longer available.

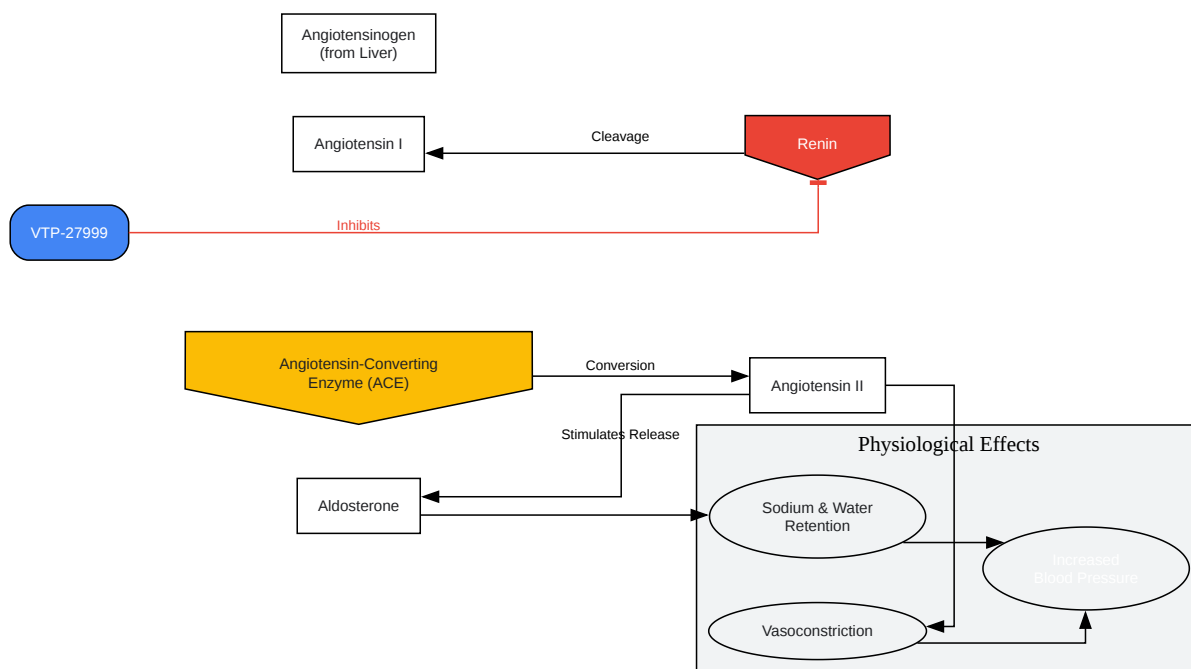
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## Mechanism of Action

VTP-27999 is a direct inhibitor of renin, a critical aspartyl protease that functions at the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By binding to the active site of renin, VTP-27999 prevents the conversion of angiotensinogen to angiotensin I. This action effectively downregulates the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone. The consequence of this inhibition is vasodilation and a reduction in sodium and water retention, ultimately lowering blood pressure.

## The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The diagram below illustrates the RAAS pathway and the point of inhibition by VTP-27999.



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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of VTP-27999 on renin.

## Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological properties of VTP-27999.

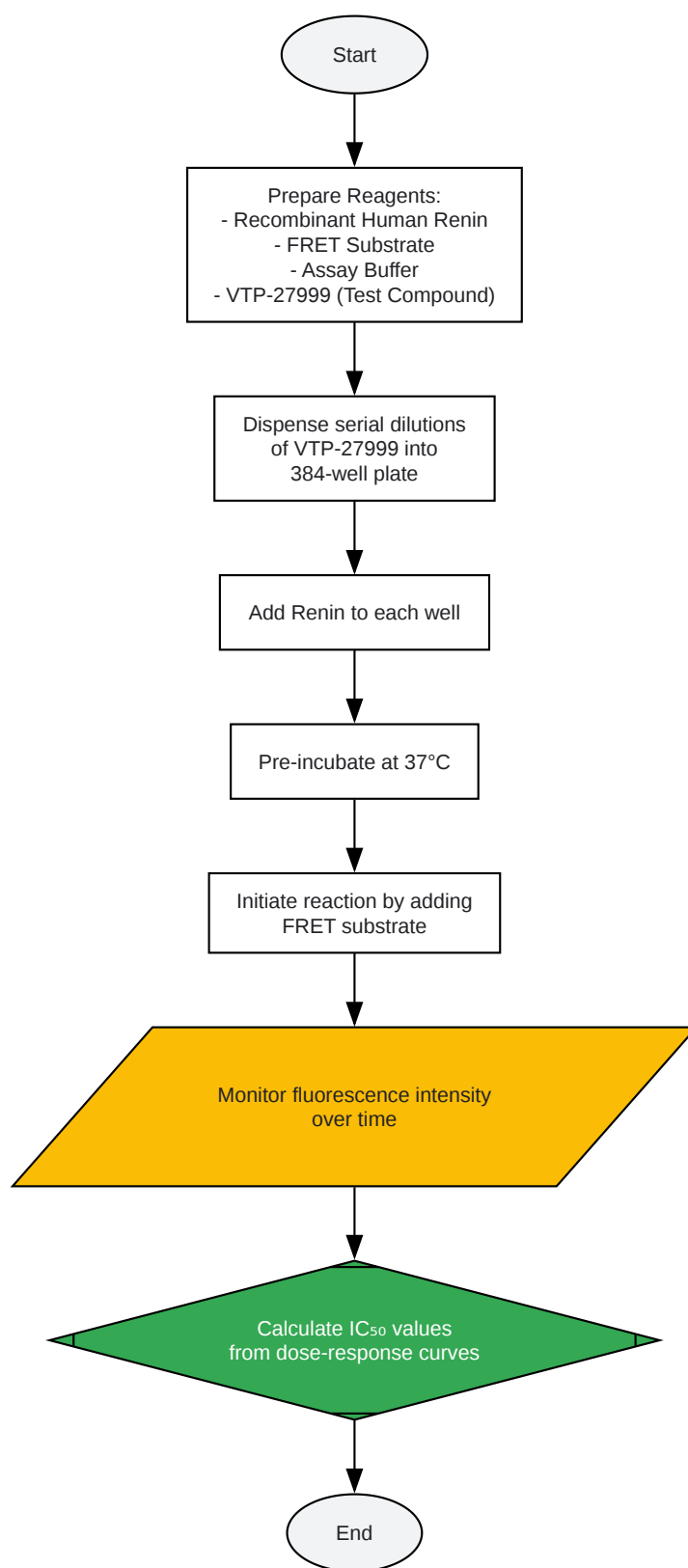
In Vitro Potency and Selectivity	
Target	IC <sub>50</sub> (nM)
Recombinant Human Renin	0.47
β-secretase	>10,000
Cathepsin D	>10,000
Cathepsin E	>10,000
CYP3A4	>30,000
Pharmacokinetic Parameters	
Species	Oral Bioavailability (%)
Rat	37
Monkey	18
Dog	>15
Species	Plasma Free Fraction (%)
Monkey	29
Dog	22

## Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of VTP-27999.

### Renin Inhibition Assay (In Vitro)

A common method for determining the inhibitory potency of a compound against renin is a fluorescence resonance energy transfer (FRET) assay.



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Caption: A generalized workflow for an in vitro renin inhibition FRET assay.

#### Protocol Details:

- **Reagents:** Recombinant human renin, a synthetic FRET peptide substrate for renin, and the test compound (VTP-27999) are prepared in an appropriate assay buffer (e.g., Tris-HCl with BSA).
- **Compound Plating:** Serial dilutions of VTP-27999 are dispensed into a microplate.
- **Enzyme Addition:** A solution of recombinant human renin is added to each well containing the test compound and control wells.
- **Pre-incubation:** The plate is incubated to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** The FRET substrate is added to all wells to start the enzymatic reaction.
- **Signal Detection:** The fluorescence is measured kinetically using a plate reader. Cleavage of the substrate by renin separates a fluorophore and a quencher, resulting in an increase in fluorescence.
- **Data Analysis:** The rate of reaction is determined for each inhibitor concentration. The  $IC_{50}$  value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.

## In Vivo Efficacy in a Hypertensive Rat Model

The efficacy of VTP-27999 in lowering blood pressure was evaluated in a double transgenic rat (dTGR) model that expresses human renin and human angiotensinogen.

#### Protocol Details:

- **Animal Model:** Male or female dTGRs are used as they exhibit hypertension that is dependent on human renin.
- **Drug Administration:** VTP-27999 is formulated in a suitable vehicle and administered orally (p.o.) to the rats at various doses. A vehicle control group is also included.
- **Blood Pressure Monitoring:** Mean arterial blood pressure (MAP) is monitored continuously in conscious, freely moving animals via telemetry or an indwelling catheter.

- **Data Collection:** MAP is recorded at baseline before dosing and at multiple time points after dosing to determine the magnitude and duration of the antihypertensive effect.
- **Data Analysis:** The change in MAP from baseline is calculated for each treatment group and compared to the vehicle control group to assess the efficacy of VTP-27999.

## Conclusion

**VTP-27999 TFA** is a highly potent and selective direct renin inhibitor with demonstrated oral bioavailability and efficacy in a preclinical model of hypertension. Its mechanism of action, directly targeting the rate-limiting step of the RAAS, makes it a valuable tool for research into cardiovascular and renal diseases. The data and protocols presented in this guide provide a comprehensive technical foundation for scientists and researchers working in the field of drug discovery and development.

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## References

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